molecular formula C18H15BrFN3OS B2944303 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone CAS No. 897473-23-3

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone

Cat. No. B2944303
CAS RN: 897473-23-3
M. Wt: 420.3
InChI Key: ABGRYAZEHSOGLP-UHFFFAOYSA-N
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Description

The compound “(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone” is a complex organic molecule that contains several functional groups, including a bromobenzo[d]thiazol-2-yl group, a piperazin-1-yl group, and a 3-fluorophenyl group .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are typically synthesized through multi-step procedures involving coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by techniques such as elemental analysis .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone”, based on the available information on similar compounds:

Quorum-Sensing Inhibition

Compounds with bromobenzo[d]thiazol structures have shown promise as quorum-sensing inhibitors. Quorum sensing is a system of stimulus and response correlated to population density, allowing bacteria to regulate gene expression in response to cell density. Inhibitors of this system can potentially disrupt bacterial communication and coordination, which is crucial for their survival and pathogenicity .

Cytotoxic Activity

These compounds have also been evaluated for their cytotoxic activity against various human cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The cytotoxic activity is measured by the compound’s ability to inhibit cell viability, with lower IC50 values indicating higher potency .

Antibacterial Activity

The bromobenzo[d]thiazol moiety has been associated with antibacterial activity. This suggests that our compound of interest could potentially be developed into new antibacterial agents that could be effective against a range of bacterial infections .

Antitumor Activity

Similar structures have been synthesized and reported to exhibit antitumor activity. This includes effects on human tumor cell lines such as prostate cancer, indicating potential applications in cancer therapy .

Biofilm Formation Inhibition

Quorum-sensing inhibitors can also prevent biofilm formation, which is a protective layer created by bacteria that makes them more resistant to antibiotics. By inhibiting biofilm formation, these compounds could enhance the effectiveness of existing antibiotics .

Virulence Production Inhibition

By disrupting quorum sensing, these compounds can also inhibit the production of virulence factors in bacteria, which are molecules produced by pathogens that contribute to their ability to cause disease .

RSC Publishing ACG Publications Springer Link ACG Publications - Organic Communications

Future Directions

Future research could involve further synthesis and characterization of this compound, as well as evaluation of its potential biological activities .

Mechanism of Action

properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3OS/c19-13-4-5-15-16(11-13)25-18(21-15)23-8-6-22(7-9-23)17(24)12-2-1-3-14(20)10-12/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGRYAZEHSOGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone

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